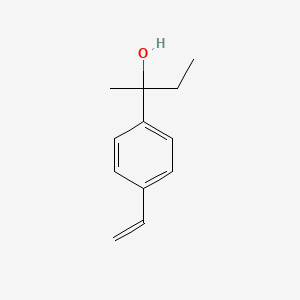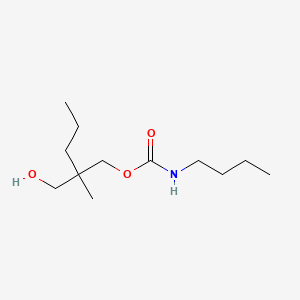
2-Methyl-2-propyl-1,3-propanediol butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-propyl-1,3-propanediol butylcarbamate is an organic compound with the chemical formula C11H23NO3. It is known for its sedative, anticonvulsant, and muscle relaxant properties. This compound is a derivative of 2-Methyl-2-propyl-1,3-propanediol, which is a simple alkyl diol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol butylcarbamate can be synthesized through the reaction of 2-Methyl-2-propyl-1,3-propanediol with butyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a tertiary amine. The reaction can be represented as follows:
2-Methyl-2-propyl-1,3-propanediol+Butyl isocyanate→2-Methyl-2-propyl-1,3-propanediol butylcarbamate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol butylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohol derivatives.
Substitution: Results in the formation of new carbamate derivatives.
Applications De Recherche Scientifique
2-Methyl-2-propyl-1,3-propanediol butylcarbamate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on muscle relaxation and anticonvulsant properties.
Medicine: Investigated for its potential use as a sedative and muscle relaxant.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol butylcarbamate involves its interaction with the central nervous system. It acts on GABA receptors, enhancing the inhibitory effects of GABA neurotransmitters. This leads to muscle relaxation, sedation, and anticonvulsant effects. The compound’s molecular targets include GABA-A receptors and ion channels involved in neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Meprobamate: Another carbamate derivative with similar sedative and muscle relaxant properties.
Carisoprodol: A centrally acting muscle relaxant that is metabolized to meprobamate.
Tolboxane: A compound with muscle relaxant effects similar to 2-Methyl-2-propyl-1,3-propanediol butylcarbamate.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a balance of sedative, anticonvulsant, and muscle relaxant properties. Its ability to interact with GABA receptors and ion channels makes it a valuable compound in both research and therapeutic applications.
Propriétés
Numéro CAS |
23787-20-4 |
|---|---|
Formule moléculaire |
C12H25NO3 |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-2-methylpentyl] N-butylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-4-6-8-13-11(15)16-10-12(3,9-14)7-5-2/h14H,4-10H2,1-3H3,(H,13,15) |
Clé InChI |
ONLCMWSDRRGYML-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OCC(C)(CCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


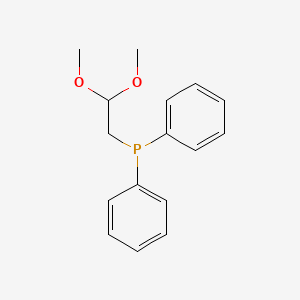
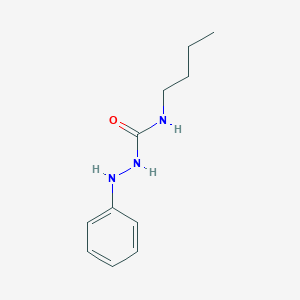
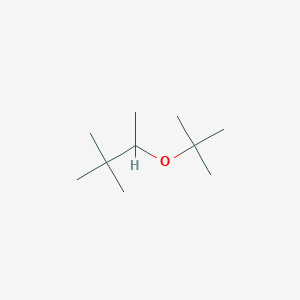
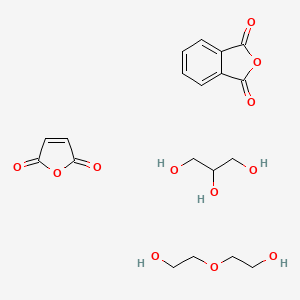
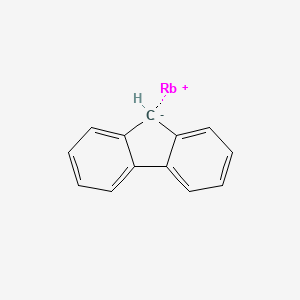
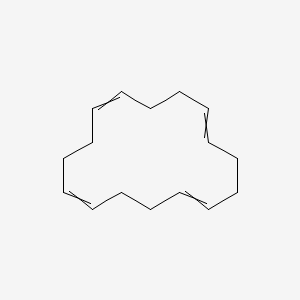
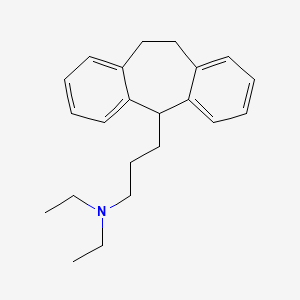
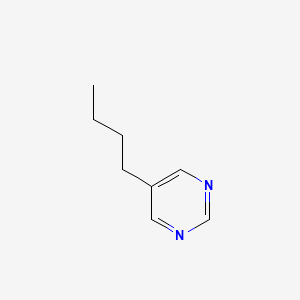
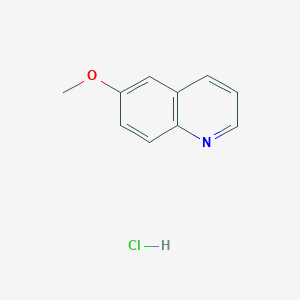
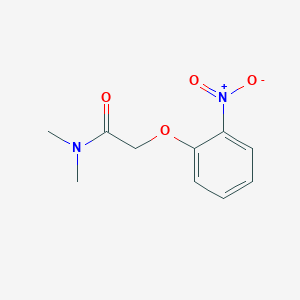
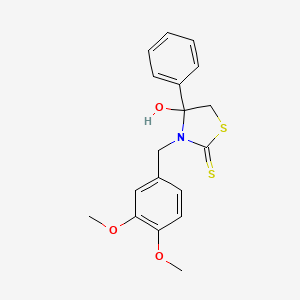
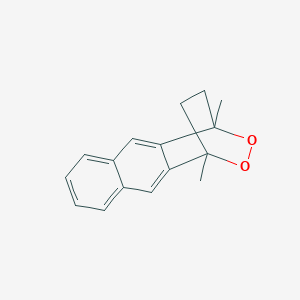
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
